Epigenetic Multiple Ligand

Übersicht

Beschreibung

Epigenetic Multiple Ligand is a compound that interacts with multiple epigenetic targets simultaneously. Epigenetics refers to heritable changes in gene expression that do not involve changes to the underlying DNA sequence. These changes are often mediated by chemical modifications to DNA and histone proteins, which can affect chromatin structure and gene expression. This compound is designed to modulate these epigenetic modifications, making it a valuable tool in the study and treatment of various diseases, particularly cancer and neurological disorders .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Epigenetic Multiple Ligand typically involves the use of advanced organic synthesis techniques. The process often starts with the preparation of key intermediates, which are then subjected to various chemical reactions to form the final compound. Common synthetic routes include:

Step 1: Preparation of intermediates through reactions such as alkylation, acylation, or condensation.

Step 2: Formation of the core structure via cyclization or coupling reactions.

Step 3: Functionalization of the core structure through reactions like halogenation, hydroxylation, or methylation.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Epigenetic Multiple Ligand undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides).

Major Products: The major products formed from these reactions depend on the specific functional groups present in the this compound and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Epigenetic Multiple Ligand has a wide range of applications in scientific research, including:

Chemistry: Used as a tool to study the mechanisms of epigenetic modifications and their effects on gene expression.

Biology: Helps in understanding the role of epigenetic changes in cellular processes such as differentiation, development, and disease progression.

Medicine: Investigated as a potential therapeutic agent for treating diseases like cancer, where epigenetic dysregulation plays a key role. It is also explored for its potential in treating neurological disorders and other conditions linked to epigenetic changes.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting epigenetic pathways

Wirkmechanismus

Epigenetic Multiple Ligand exerts its effects by interacting with multiple epigenetic targets, including DNA methyltransferases, histone deacetylases, and histone methyltransferases. These interactions can lead to changes in DNA methylation and histone modification patterns, thereby altering chromatin structure and gene expression. The compound can modulate various signaling pathways, such as the PI3K-AKT-mTOR and MAPK pathways, which are involved in cell growth, survival, and differentiation .

Vergleich Mit ähnlichen Verbindungen

Epigenetic Multiple Ligand is unique in its ability to target multiple epigenetic modifications simultaneously, making it more versatile than compounds that target a single epigenetic mark. Similar compounds include:

DNA Methyltransferase Inhibitors: Such as 5-azacytidine and decitabine, which specifically inhibit DNA methylation.

Histone Deacetylase Inhibitors: Such as vorinostat and romidepsin, which target histone deacetylation.

Histone Methyltransferase Inhibitors: Such as tazemetostat, which inhibits histone methylation.

Compared to these single-target compounds, this compound offers a broader range of activity and potential therapeutic applications .

Biologische Aktivität

Epigenetic multiple ligands (epi-MLs) represent a novel class of compounds designed to simultaneously target multiple epigenetic modifications, thereby influencing various biological processes. This article provides an overview of their biological activity, highlighting research findings, case studies, and a comparative analysis of their mechanisms.

Overview of Epigenetic Modifications

Epigenetic modifications include processes such as DNA methylation, histone modification, and chromatin remodeling, which play critical roles in gene expression regulation. These modifications are essential for cellular functions and are often dysregulated in diseases, particularly cancer. The ability of epi-MLs to modulate these processes makes them promising candidates for therapeutic interventions.

Epi-MLs function by targeting multiple epigenetic enzymes, including:

- Histone Acetyltransferases (HATs)

- Histone Deacetylases (HDACs)

- DNA Methyltransferases (DNMTs)

By inhibiting or activating these enzymes, epi-MLs can alter gene expression patterns associated with disease progression.

| Mechanism | Target Enzyme | Effect on Biological Activity |

|---|---|---|

| Histone Acetylation | HATs | Increases transcriptional activity |

| Histone Deacetylation | HDACs | Decreases transcriptional activity |

| DNA Methylation | DNMTs | Silences gene expression |

Case Studies and Research Findings

- Targeting Cancer Pathways : A study explored the effects of a specific epi-ML that inhibits both DNMT1 and HDAC6. This dual inhibition led to significant apoptosis in cancer cell lines resistant to conventional therapies. The compound also demonstrated improved efficacy in combination with immune checkpoint inhibitors, suggesting potential for enhanced immunotherapy outcomes .

- Polypharmacology Approach : Research has shown that epi-MLs can modulate multiple pathways involved in tumor growth and metastasis. For instance, a compound that targets both histone methylation and acetylation was found to reduce tumor size in preclinical models of glioblastoma . This highlights the ability of epi-MLs to address multifactorial diseases through a polypharmacological strategy.

- In Vivo Studies : In vivo studies using animal models have demonstrated that epi-MLs can effectively penetrate tissues and exert their biological effects without significant toxicity. For example, a bis-arylidene compound was shown to inhibit tumor growth while preserving normal tissue function .

Advantages of Epigenetic Multiple Ligands

Epi-MLs offer several advantages over traditional single-target drugs:

- Reduced Risk of Drug Resistance : By targeting multiple pathways simultaneously, they minimize the likelihood of resistance development.

- Lower Drug Interactions : As single entities, they reduce the complexity associated with multi-drug regimens.

- Synergistic Effects : The combined modulation of various targets can lead to enhanced therapeutic outcomes .

Eigenschaften

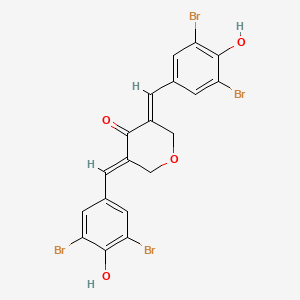

IUPAC Name |

(3E,5E)-3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Br4O4/c20-13-3-9(4-14(21)18(13)25)1-11-7-27-8-12(17(11)24)2-10-5-15(22)19(26)16(23)6-10/h1-6,25-26H,7-8H2/b11-1+,12-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDNMNJCJIIYJR-NJDSBKIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC(=C(C(=C2)Br)O)Br)C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1OC/C(=C\C2=CC(=C(C(=C2)Br)O)Br)/C(=O)/C1=C/C3=CC(=C(C(=C3)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Br4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

623.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.